

An In-depth Technical Guide to Alloc-Val-Ala-OH

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Compound of Interest

Compound Name: Alloc-Val-Ala-OH

Cat. No.: B1380898

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloc-Val-Ala-OH, chemically known as (Allyloxy)carbonyl-L-valyl-L-alanine, is a crucial dipeptide derivative employed in advanced biochemical and pharmaceutical research. Its unique structure, featuring an allyloxycarbonyl (Alloc) protecting group, makes it a valuable building block in the synthesis of complex molecules, most notably antibody-drug conjugates (ADCs).^{[1][2]} The Valine-Alanine dipeptide sequence is specifically designed to be cleaved by the lysosomal protease Cathepsin B, a mechanism that is exploited for targeted drug release in cancer therapy.^{[1][2][3]} This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Alloc-Val-Ala-OH**.

Chemical Structure and Properties

The chemical structure of **Alloc-Val-Ala-OH** combines the amino acids L-valine and L-alanine, with the N-terminus of valine protected by an Alloc group. This protecting group is stable under conditions used for the removal of other common protecting groups like piperidine and trifluoroacetic acid (TFA), but can be selectively and mildly removed via palladium-catalyzed allyl transfer.^{[1][2]}

Below is a two-dimensional representation of the **Alloc-Val-Ala-OH** structure.

Caption: 2D Chemical Structure of **Alloc-Val-Ala-OH**.

A summary of the key physicochemical properties of **Alloc-Val-Ala-OH** is presented in the table below.

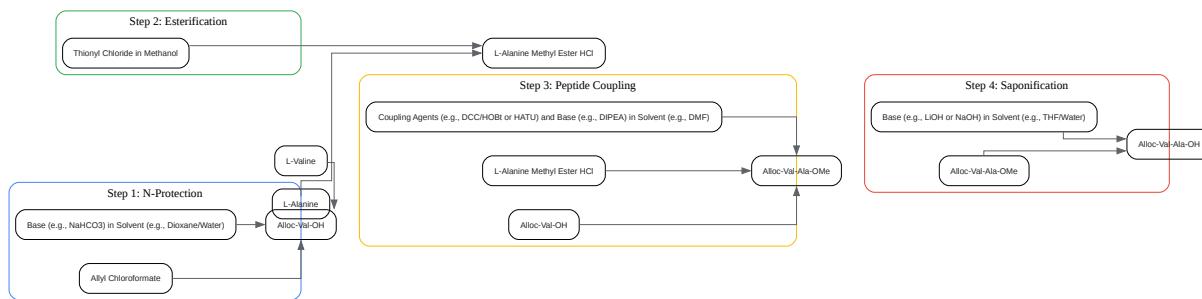
Property	Value	Reference
CAS Number	330970-70-2	[4]
Molecular Formula	C12H20N2O5	[2] [4] [5]
Molecular Weight	272.30 g/mol	[4]
Appearance	White to off-white solid	[4]
Purity	≥95.0% (by NMR)	[4]
Optical Rotation	-39.9° (c=1.00g/100ml in MeOH)	[4]
SMILES	[H]--INVALID-LINK--=O (C(C)C) [H])=O">C@@@(C(O)=O)C	[5]

Experimental Protocols

General Synthesis of Alloc-Protected Dipeptides

While a specific, detailed synthesis protocol for **Alloc-Val-Ala-OH** is not readily available in the public domain, a general approach for the synthesis of similar N-Alloc protected dipeptides can be inferred from standard peptide synthesis methodologies. A representative procedure is outlined below.

Workflow for Alloc-Dipeptide Synthesis



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Caption: General workflow for **Alloc-Val-Ala-OH** synthesis.

Protocol:

- N-Protection of L-Valine: L-Valine is reacted with allyl chloroformate in the presence of a base, such as sodium bicarbonate, in a suitable solvent system like dioxane and water to yield N-Alloc-L-valine (Alloc-Val-OH).
- Esterification of L-Alanine: L-Alanine is converted to its methyl ester hydrochloride by reacting with thionyl chloride in methanol. This protects the carboxylic acid functionality of alanine.
- Peptide Coupling: Alloc-Val-OH and L-alanine methyl ester hydrochloride are coupled using standard peptide coupling reagents. Common coupling systems include

dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBr), or a uronium-based reagent such as HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). This reaction forms the dipeptide Alloc-Val-Ala-OMe.

- **Saponification:** The methyl ester of the dipeptide is hydrolyzed using a base, such as lithium hydroxide or sodium hydroxide, in a mixture of solvents like tetrahydrofuran (THF) and water to yield the final product, **Alloc-Val-Ala-OH**. The product is then purified, typically by chromatography.

Removal of the Alloc Protecting Group

A key utility of the Alloc group is its selective removal under mild conditions that do not affect other common protecting groups.

Protocol:

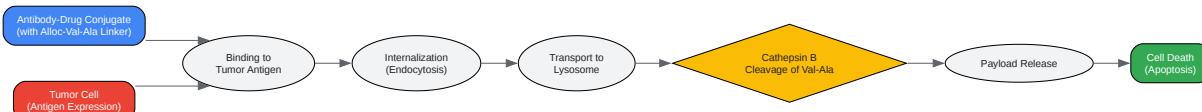
The Alloc group is typically removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger for the allyl group. Common scavengers include morpholine, dimedone, or a silane like triethylsilane. The reaction is generally carried out in an inert solvent such as dichloromethane (DCM) or DMF.

Applications in Drug Development

Alloc-Val-Ala-OH is a vital component in the construction of linkers for antibody-drug conjugates (ADCs).^{[1][2]} ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.

The dipeptide linker, Val-Ala, is designed to be stable in the bloodstream but is readily cleaved by proteases, such as Cathepsin B, which are often overexpressed in the lysosomes of cancer cells.^{[1][2]} This enzymatic cleavage releases the cytotoxic payload directly inside the target tumor cell, thereby minimizing off-target toxicity.

Logical Relationship in ADC-Mediated Drug Delivery



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Caption: Mechanism of action for an ADC with a Val-Ala linker.

Alloc-Val-Ala-OH is a precursor in the synthesis of these sophisticated linkers. For instance, it is a building block in the synthesis of the linker-payload combination known as Tesirine, which is used in clinical-stage ADCs.^{[1][2]} The Alloc group provides crucial protection during the multi-step synthesis of the complete linker-payload molecule.

Conclusion

Alloc-Val-Ala-OH is a specialized chemical reagent with significant importance in the field of medicinal chemistry and drug development. Its well-defined structure and the specific properties of the Alloc protecting group and the Val-Ala dipeptide sequence make it an indispensable tool for the synthesis of advanced therapeutics, particularly antibody-drug conjugates. The protocols and data presented in this guide offer a technical foundation for researchers and scientists working with this compound.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Alloc-Val-Ala-OH, ADC linker, 330970-70-2 | BroadPharm [broadpharm.com]
- 3. adc.bocsci.com [adc.bocsci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
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